

Theoretical and Computational Insights into 1-Adamantanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Adamantanecarboxylic acid

Cat. No.: B090690

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantanecarboxylic acid, a prominent derivative of adamantane, stands out for its unique structural rigidity and physicochemical properties. This technical guide provides an in-depth exploration of the theoretical and computational studies that have elucidated the molecular characteristics and interaction dynamics of this compound. Leveraging data from density functional theory (DFT), spectroscopic analysis, and crystallographic studies, this document offers a comprehensive overview for researchers in materials science, medicinal chemistry, and drug development. Detailed methodologies for key computational and experimental protocols are provided, alongside structured data for easy reference and comparison.

Introduction

1-Adamantanecarboxylic acid, with its tricyclic alkane cage structure, offers a rigid and lipophilic scaffold that is highly valuable in various scientific domains.^{[1][2]} Its applications range from being a building block in the synthesis of polymers and metal-organic frameworks (MOFs) to serving as a crucial intermediate for active pharmaceutical ingredients (APIs).^{[1][2]} The adamantane moiety can significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug.^[2] A deep understanding of its molecular properties through theoretical and computational approaches is paramount for its effective utilization. This guide summarizes the key findings from these studies, focusing on its structural, vibrational, and electronic properties.

Molecular Structure and Properties

The molecular formula of **1-adamantanecarboxylic acid** is C₁₁H₁₆O₂.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Its structure is characterized by a stable adamantane core with a carboxylic acid group attached to one of the bridgehead carbon atoms.

Computed Molecular Properties

A summary of the key computed molecular properties of **1-adamantanecarboxylic acid** is presented in the table below.

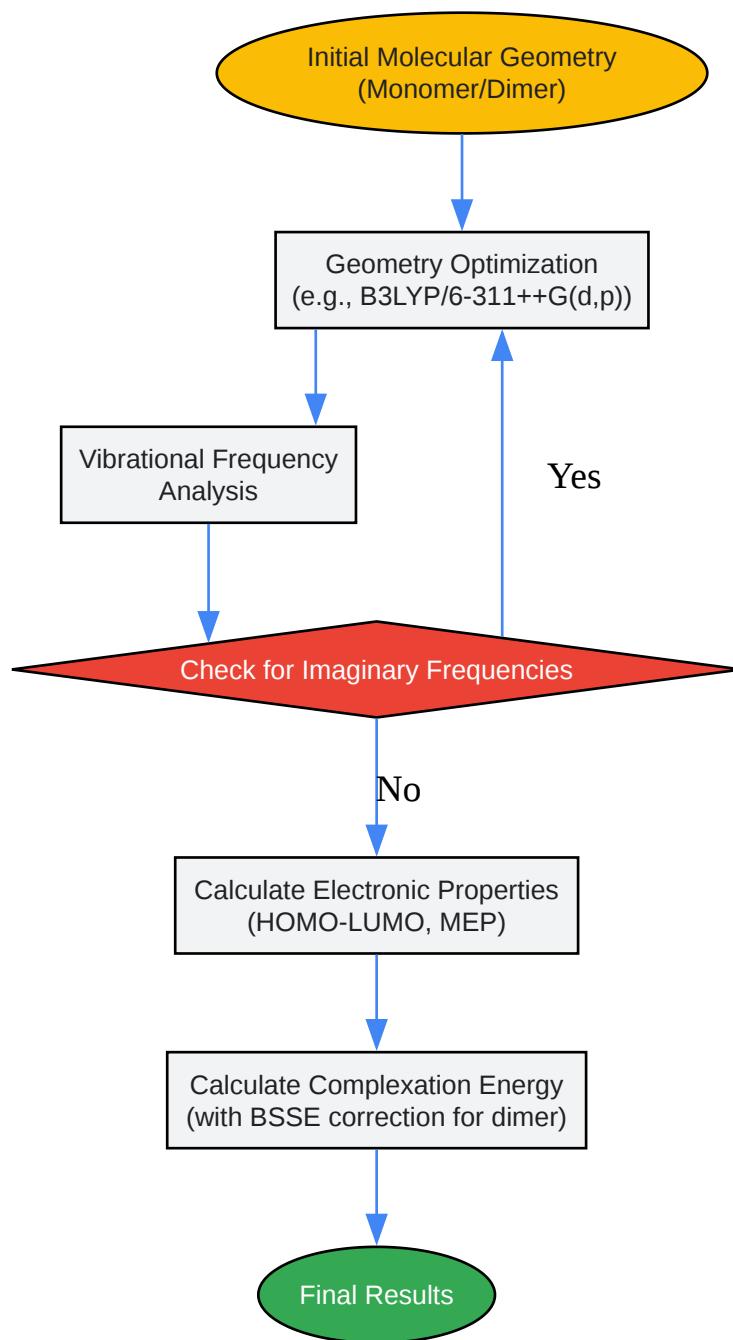
Property	Value	Source
Molecular Weight	180.24 g/mol	[2] [3] [5] [6] [7] [8]
Exact Mass	180.115029749 Da	[3]
Density	1.2 ± 0.1 g/cm ³	[5]
Boiling Point	304.7 ± 10.0 °C at 760 mmHg	[5]
Melting Point	172-176.5 °C	[2] [4] [5]
Flash Point	142.0 ± 13.7 °C	[5]
Covalently-Bonded Unit Count	1	[3]

Crystallographic Data

X-ray diffraction studies have revealed that **1-adamantanecarboxylic acid** crystallizes in a triclinic system with the space group P-1.[\[9\]](#) The molecules form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups.[\[1\]](#)[\[9\]](#) The crystal structure exhibits an order-disorder phase transition at 251 K.[\[9\]](#) At room temperature, the adamantyl group is disordered over two distinct orientations.[\[9\]](#)[\[10\]](#)

Temperature (K)	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Volume (Å ³)
173	6.452(3)	6.681(2)	11.510(3)	80.84(2)	87.22(3)	74.11(3)	471.10
280	6.503(2)	6.849(2)	11.620(4)	77.11(2)	85.77(2)	76.34(2)	490.11

Data obtained from X-ray diffraction studies.[\[9\]](#)


Computational Methodologies

Density Functional Theory (DFT) Studies

DFT calculations are instrumental in understanding the electronic structure, stability, and spectroscopic properties of **1-adamantanecarboxylic acid**, particularly in its dimeric form.[\[1\]](#)

- **Geometry Optimization:** The initial molecular geometry of the **1-adamantanecarboxylic acid** monomer and dimer is constructed. The geometry is then optimized using a functional such as B3LYP or WB97XD with a suitable basis set (e.g., 6-311++G(d,p)).
- **Vibrational Frequency Analysis:** To confirm that the optimized structure corresponds to a local minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a true minimum.
- **Electronic Property Calculation:** Properties such as HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken charges are calculated from the optimized geometry to understand the molecule's reactivity and electronic distribution.
- **Complexation Energy Calculation:** For the dimer, the complexation energy is calculated to quantify the strength of the hydrogen bonding. This is often corrected for basis set superposition error (BSSE) using the counterpoise method.

The logical workflow for a typical DFT study is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for DFT calculations on **1-adamantanecarboxylic acid**.

Spectroscopic Analysis

Both experimental and computational methods are employed to analyze the spectroscopic properties of **1-adamantanecarboxylic acid**.

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational spectra of **1-adamantanecarboxylic acid** have been investigated to understand its structural characteristics. A comparison of experimental and calculated vibrational frequencies helps in the accurate assignment of vibrational modes.

Vibrational Mode	Experimental Frequency (cm ⁻¹)	Calculated Frequency (cm ⁻¹)	Assignment
O-H stretch	~3000 (broad)	-	Carboxylic acid dimer
C=O stretch	~1700	-	Carboxylic acid
C-H stretch (adamantyl)	2850-2950	-	CH ₂ and CH groups
C-O stretch	~1300	-	Carboxylic acid
O-H bend	~1400	-	Carboxylic acid

Note: Specific experimental and calculated values can vary depending on the phase (solid/solution) and the level of theory used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

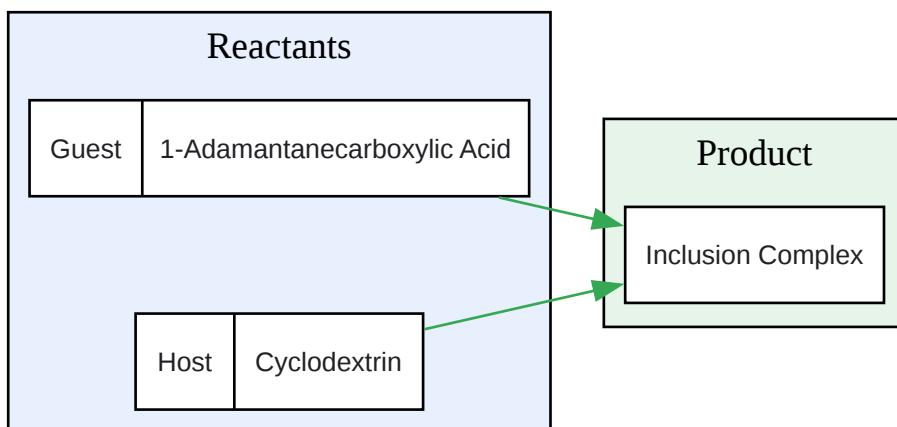
¹H and ¹³C NMR spectroscopy are standard techniques for the characterization of **1-adamantanecarboxylic acid**.

Chemical Shift (δ ppm)	Multiplicity	Assignment
~12	singlet	COOH
~2.03	-	CH (adamantyl)
~1.91	-	CH ₂ (adamantyl)
~1.72	-	CH ₂ (adamantyl)

Data is typically recorded in CDCl₃.[\[11\]](#)

Chemical Shift (δ ppm)	Assignment
~185	C=O
~40	C-COOH
~38	CH (adamantyl)
~36	CH ₂ (adamantyl)
~28	CH ₂ (adamantyl)

Data is typically recorded in CDCl_3 .^[12]


Applications in Supramolecular Chemistry and Drug Design

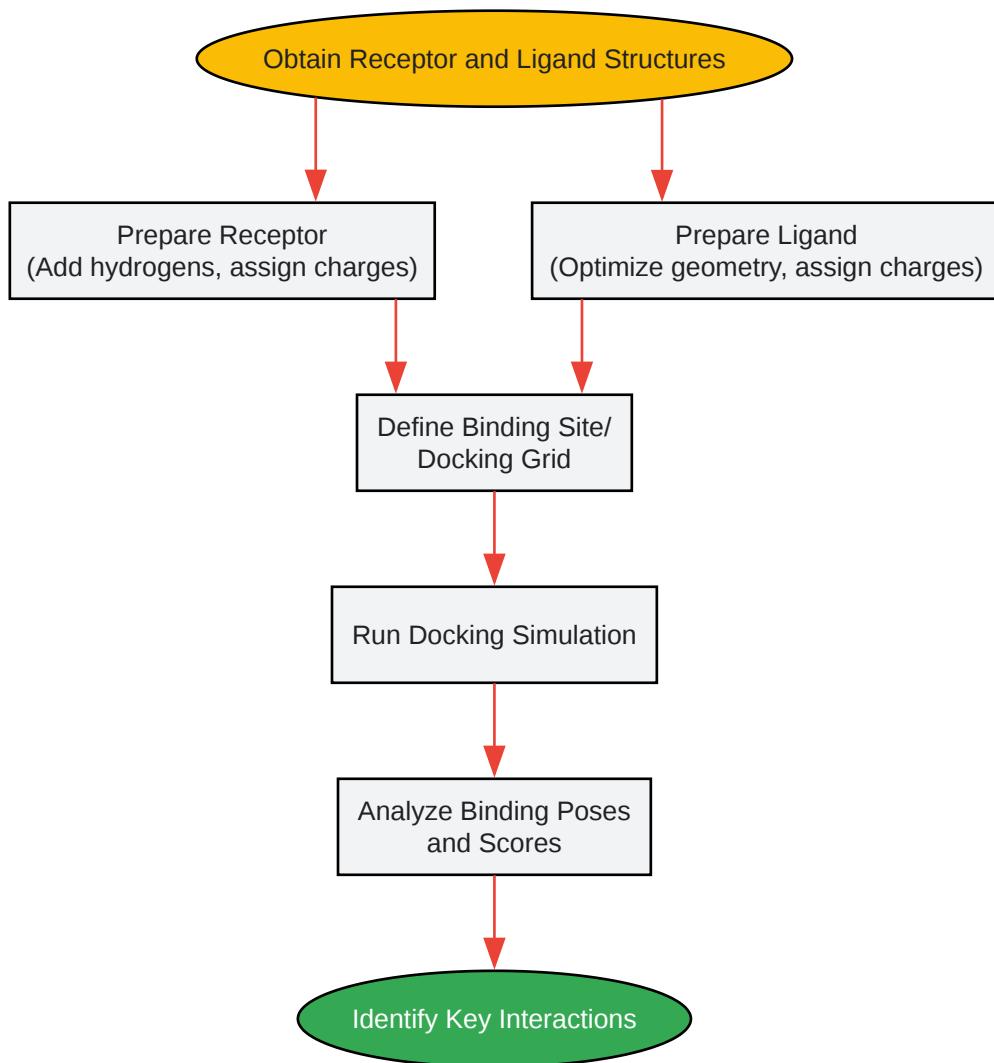
The rigid adamantane cage makes **1-adamantanecarboxylic acid** an excellent building block for supramolecular assemblies and a valuable scaffold in drug design.

Host-Guest Chemistry

1-Adamantanecarboxylic acid is known to form inclusion complexes with cyclodextrins. This interaction is primarily driven by hydrophobic interactions between the adamantyl group and the cyclodextrin cavity.

The process of complex formation can be visualized as follows:

[Click to download full resolution via product page](#)


Caption: Formation of a host-guest inclusion complex.

Molecular Docking and Drug Development

In drug development, derivatives of **1-adamantanecarboxylic acid** are investigated for their potential therapeutic activities. Molecular docking is a computational technique used to predict the binding affinity and orientation of a ligand (in this case, a derivative of **1-adamantanecarboxylic acid**) to the active site of a target protein.

- Preparation of Receptor and Ligand: The 3D structure of the target protein (receptor) is obtained from a protein data bank (e.g., PDB). The structure of the ligand is built and optimized using computational chemistry software.
- Binding Site Prediction: The potential binding sites on the receptor are identified.
- Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site and to score the different binding poses based on a scoring function.
- Analysis of Results: The predicted binding poses and their corresponding binding affinities are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

The general workflow for a molecular docking study is depicted below.

[Click to download full resolution via product page](#)

Caption: A typical workflow for molecular docking studies.

Conclusion

Theoretical and computational studies provide invaluable insights into the fundamental properties of **1-adamantanecarboxylic acid**. From elucidating its dimeric structure and vibrational modes to predicting its behavior in complex biological systems, these methods are essential for harnessing the full potential of this versatile molecule. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals engaged in the study and application of **1-adamantanecarboxylic acid** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Adamantanecarboxylic Acid | High-Purity Reagent [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Adamantane-1-carboxylic acid | CAS#:828-51-3 | Chemsoc [chemsoc.com]
- 6. Adamantane-1-carboxylic acid [webbook.nist.gov]
- 7. Adamantane-1-carboxylic acid [webbook.nist.gov]
- 8. 1-Adamantanecarboxylic acid 99 828-51-3 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 11. 1-Adamantanecarboxylic acid(828-51-3) IR Spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Theoretical and Computational Insights into 1-Adamantanecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090690#theoretical-and-computational-studies-of-1-adamantanecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com